molecular formula C20H26S B12843712 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene

2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene

Cat. No.: B12843712
M. Wt: 298.5 g/mol
InChI Key: OLRQVLLSJUCZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is an organic compound characterized by a benzene ring substituted with a butyl group and a phenylbutylsulfanyl group. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of the benzene ring.

Properties

Molecular Formula

C20H26S

Molecular Weight

298.5 g/mol

IUPAC Name

2-(1-phenylbutan-2-ylsulfanyl)butylbenzene

InChI

InChI=1S/C20H26S/c1-3-19(15-17-11-7-5-8-12-17)21-20(4-2)16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3

InChI Key

OLRQVLLSJUCZDI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)SC(CC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene typically involves the alkylation of benzene with butyl and phenylbutylsulfanyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-phenylbutan-2-yl chloride and butylbenzene. These intermediates are then reacted under controlled conditions to form the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: HNO3, H2SO4, AlCl3

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Nitro-substituted aromatic compounds

Mechanism of Action

The mechanism of action of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative metabolism and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is unique due to the presence of both phenylbutylsulfanyl and butyl groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.